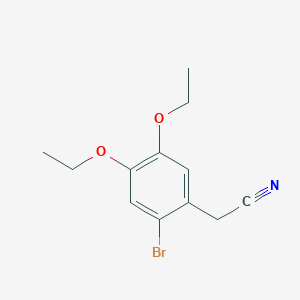

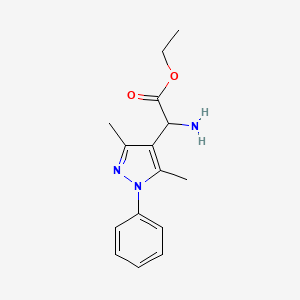

4-氨基-N-(3-吗啉-4-基丙基)苯磺酰胺

描述

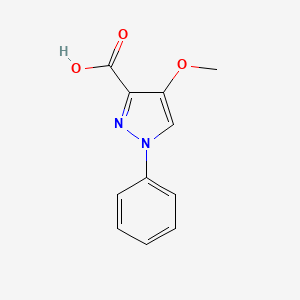

The compound 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical entity that appears to be related to various sulfonamide derivatives with potential pharmacological applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs and potential inhibitory activities against various biological targets.

Synthesis Analysis

The synthesis of sulfonamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the creation of a thiazole ring attached to a benzenesulfonamide moiety . Similarly, the synthesis of 4-amino-2,3-polymethylene-quinoline hybrids linked to p-tolylsulfonamide is reported, which involves the connection of a quinoline derivative to a sulfonamide group through an alkylene spacer . These methods could potentially be adapted for the synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide by incorporating the appropriate morpholine and alkyl chain components.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the X-ray crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides insights into the electronic and spatial configuration of the molecule, which is essential for its inhibitory activity against hepatitis B . This suggests that the molecular structure of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide would also be a key factor in its potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds is influenced by their functional groups. The papers provided do not directly discuss the chemical reactions of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, but they do provide insights into the reactivity of similar compounds. For instance, the Schiff bases of 4-(2-aminophenyl)morpholines were synthesized and characterized, indicating the potential for these molecules to undergo condensation reactions to form Schiff bases . This information could be extrapolated to understand the reactivity of the amino group in 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. While the specific properties of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide are not provided, the papers discuss related compounds. For example, the hybrid compounds containing 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide demonstrated good intestinal absorption and medium blood-brain barrier permeability . These properties are important for the pharmacokinetics of potential drugs. The Schiff bases of 4-(2-aminophenyl)morpholines were also evaluated for their analgesic, anti-inflammatory, and antimicrobial activities, which are related to their chemical properties .

科学研究应用

药代动力学和生物利用度

Stearns 等人 (2002) 的一项研究探讨了相关化合物(噻唑苯磺酰胺 β3-肾上腺素受体激动剂及其吗啉衍生物)在各种物种中的药代动力学和口服生物利用度。他们发现,与原始化合物相比,吗啉衍生物显着提高了口服生物利用度 (Stearns et al., 2002)。

特发性肺纤维化和咳嗽的潜在治疗方法

Norman (2014) 评估了磷脂酰肌醇 3 激酶抑制剂(包括吗啉衍生物)用于治疗特发性肺纤维化和咳嗽。该研究报告了一些支持这些应用的体外数据 (Norman, 2014)。

抗癌应用

大量研究集中在苯磺酰胺衍生物的抗癌特性上。例如,Lolak 等人 (2019) 合成了含有三嗪部分的脲代苯磺酰胺,显示出对人类碳酸酐酶(抗癌剂的靶标)的有效抑制作用 (Lolak et al., 2019)。此外,Alqasoumi 等人 (2010) 及其他人开发了具有显着抗肿瘤活性的新型苯磺酰胺衍生物 (Alqasoumi et al., 2010)。

发光和抗菌特性

Feng 等人 (2021) 研究了一系列基于磺胺甲恶唑的 d10 金属配合物,发现这些化合物具有发光和抗菌特性,可能对各种应用有用 (Feng et al., 2021)。

神经保护和抗菌活性

Panneerselvam 等人 (2009) 合成了一系列 4-(2-氨基苯基)吗啉,评估了它们的镇痛、抗炎、抗菌和抗真菌活性。他们在这些领域发现了显着的活性,表明了潜在的治疗应用 (Panneerselvam et al., 2009)。

属性

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYXJOWRJIOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407170 | |

| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

CAS RN |

77837-45-7 | |

| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)